hCAXII-IN-4
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Overview
Description
It has a Ki value of 6.4 nM for human CA XII, making it a highly effective inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in various physiological processes. Inhibitors of these enzymes have significant therapeutic potential, particularly in the treatment of diseases such as glaucoma, epilepsy, and certain cancers .
Preparation Methods
The synthesis of hCAXII-IN-4 involves the use of a piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds. The synthetic route includes several steps, starting with the preparation of the piperidinyl-hydrazidoureido linker, followed by its attachment to the benzenesulfonamide core. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Chemical Reactions Analysis
hCAXII-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols .
Scientific Research Applications
Mechanism of Action
hCAXII-IN-4 exerts its effects by selectively inhibiting the activity of carbonic anhydrase XII. The enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound disrupts the balance of bicarbonate and protons, leading to changes in pH and other physiological effects . The molecular targets of this compound include the active site of CA XII, where it binds to the zinc ion and other key residues involved in catalysis .
Comparison with Similar Compounds
hCAXII-IN-4 is unique in its high selectivity and potency for CA XII compared to other carbonic anhydrase inhibitors. Similar compounds include:
Acetazolamide: A non-selective carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Dorzolamide: A selective inhibitor of carbonic anhydrase II used to treat glaucoma.
Brinzolamide: Another selective inhibitor of carbonic anhydrase II used to treat glaucoma.
Compared to these compounds, this compound offers improved selectivity for CA XII, making it a valuable tool for studying the specific role of this enzyme and for developing targeted therapies .
Properties
Molecular Formula |
C22H27N5O6S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[[1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl]amino]urea |
InChI |
InChI=1S/C22H27N5O6S/c1-33-18-6-2-15(3-7-18)14-24-22(30)26-25-20(28)16-10-12-27(13-11-16)21(29)17-4-8-19(9-5-17)34(23,31)32/h2-9,16H,10-14H2,1H3,(H,25,28)(H2,23,31,32)(H2,24,26,30) |
InChI Key |
HLDZYOICRYRDJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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